5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine Capecitabine impurity.
Brand Name: Vulcanchem
CAS No.: 1262133-66-3
VCID: VC0193526
InChI: InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-15(13(26)10(3)31-17)33-18-14(27)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18+/m1/s1
SMILES: CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC3C(C(C(O3)C)O)O
Molecular Formula: C20H30FN3O9
Molecular Weight: 475.48

5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine

CAS No.: 1262133-66-3

Cat. No.: VC0193526

Molecular Formula: C20H30FN3O9

Molecular Weight: 475.48

Purity: > 95%

* For research use only. Not for human or veterinary use.

5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine - 1262133-66-3

Specification

CAS No. 1262133-66-3
Molecular Formula C20H30FN3O9
Molecular Weight 475.48
IUPAC Name pentyl N-[1-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Standard InChI InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-15(13(26)10(3)31-17)33-18-14(27)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18+/m1/s1
SMILES CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC3C(C(C(O3)C)O)O
Appearance White to Off-White Solid
Melting Point 80-82°C

Introduction

5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine is a synthetic nucleoside analog with a molecular weight of approximately 475.5 g/mol. This compound features a fluorinated cytidine base, a deoxyribose sugar moiety, and a pentyloxycarbonyl group, making it structurally unique among nucleosides. It has garnered attention for its potential as an antimetabolite in cancer therapy due to its ability to interfere with nucleotide synthesis and DNA replication .

Mechanism of Action

The compound mimics natural nucleosides, allowing it to integrate into nucleotide metabolism pathways:

  • DNA Polymerase Inhibition: Its structural similarity enables it to act as a competitive inhibitor of DNA polymerases, disrupting DNA replication in rapidly dividing cells .

  • Antimetabolite Activity: By interfering with nucleotide synthesis, it halts cell proliferation, making it effective against cancer cells.

These mechanisms make it particularly promising for targeting malignancies characterized by rapid cell division.

Synthesis

The synthesis of this compound involves several critical steps:

  • Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring.

  • Glycosidic Bond Formation: Coupling of the modified cytidine base with deoxyribose sugars.

  • Pentyloxycarbonyl Group Addition: Final modification to enhance lipophilicity and metabolic stability.

Biological Activity and Applications

Anticancer Potential:

  • The compound has been studied for its cytotoxic effects on various cancer cell lines due to its ability to inhibit DNA synthesis.

  • Its activity has been compared to other nucleoside analogs like capecitabine and 5-fluorouracil, showing promising results in preclinical studies.

CompoundUnique FeatureApplications
5-FluorouracilSimple fluorinated pyrimidine baseWidely used chemotherapeutic agent
CapecitabineProdrug selectively activated in tumorsEffective in colorectal cancer
5'-Deoxy...cytidinePentyloxycarbonyl-modified nucleosidePotential targeted cancer therapy

Limitations and Future Directions

While promising, challenges remain:

  • Toxicity: Like other antimetabolites, off-target effects could lead to toxicity in non-cancerous cells.

  • Resistance Development: Cancer cells may develop resistance through mutations or altered metabolism.

Future research should focus on:

  • Enhancing selectivity for cancer cells.

  • Investigating combination therapies with other anticancer agents.

  • Conducting clinical trials to evaluate efficacy and safety profiles.

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